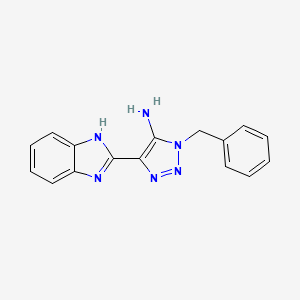
4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and triazole. These moieties are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Click Chemistry for Triazole Formation: The 1,2,3-triazole ring is often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Final Coupling Step: The benzimidazole and triazole units are then coupled, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the click chemistry step to enhance efficiency and yield, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced triazole derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies for treating infections and certain types of cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, while the triazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1H-1,2,3-triazole: Lacks the benzyl group, which may affect its biological activity and solubility.
1-Benzyl-1H-1,2,3-triazole: Lacks the benzimidazole moiety, which significantly alters its biological properties.
2-(1H-benzimidazol-2-yl)-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to different reactivity and biological activity.
Uniqueness
The uniqueness of 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions further enhances its utility as a synthetic intermediate.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
Molecular Formula |
C16H14N6 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-3-benzyltriazol-4-amine |
InChI |
InChI=1S/C16H14N6/c17-15-14(16-18-12-8-4-5-9-13(12)19-16)20-21-22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19) |
InChI Key |
ZVQBGUWAUCQXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10900369.png)
![6-amino-4-[5-(4-bromophenyl)furan-2-yl]-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile](/img/structure/B10900374.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10900384.png)
![{2-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10900387.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10900388.png)
![5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900391.png)
![{4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B10900398.png)
![5-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10900403.png)
![13-(difluoromethyl)-4-[3-[(2-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900415.png)
![1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10900416.png)

![2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10900426.png)
amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10900431.png)
![2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10900436.png)
